Aminopyrimidine derivative 1

Chronic myeloid leukemia Bcr‑Abl kinase assay ATP‑competitive inhibitor

Aminopyrimidine derivative 1 (C₂₆H₃₄N₈OS; MW = 506.7 Da) is a fully synthetic, small-molecule kinase inhibitor built on a 2,4,6‑trisubstituted pyrimidine scaffold. The molecule incorporates a 2‑methyl‑2,8‑diazaspiro[4.5]decane moiety at C‑4, a (5‑methyl‑1H‑pyrazol‑3‑yl)amino group at C‑6, and a para‑propanamidophenyl‑sulfanyl substituent at C‑2.

Molecular Formula C26H34N8OS
Molecular Weight 506.7 g/mol
Cat. No. B10832860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopyrimidine derivative 1
Molecular FormulaC26H34N8OS
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)N3CCC4(CCN(C4)C)CC3)NC5=NNC(=C5)C
InChIInChI=1S/C26H34N8OS/c1-4-24(35)27-19-5-7-20(8-6-19)36-25-29-21(28-22-15-18(2)31-32-22)16-23(30-25)34-13-10-26(11-14-34)9-12-33(3)17-26/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,27,35)(H2,28,29,30,31,32)
InChIKeyODMCGDLIMBCHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopyrimidine Derivative 1 – Core Chemical Identity, Target Class, and Procurement Baseline


Aminopyrimidine derivative 1 (C₂₆H₃₄N₈OS; MW = 506.7 Da) is a fully synthetic, small-molecule kinase inhibitor built on a 2,4,6‑trisubstituted pyrimidine scaffold [1]. The molecule incorporates a 2‑methyl‑2,8‑diazaspiro[4.5]decane moiety at C‑4, a (5‑methyl‑1H‑pyrazol‑3‑yl)amino group at C‑6, and a para‑propanamidophenyl‑sulfanyl substituent at C‑2 [1]. Its primary reported molecular target is the Bcr‑Abl fusion tyrosine kinase, the driver oncoprotein of chronic myeloid leukemia (CML), against which it is classified as an ATP‑competitive inhibitor [2]. The compound first appeared in a comprehensive 2015 patent review that catalogued Bcr‑Abl inhibitors patented since 2008 and is indexed under the synonym PMID25656651‑Compound‑12a [2].

Why Generic Aminopyrimidine Substitution Fails: Structural Uniqueness and Functional Consequences of Aminopyrimidine Derivative 1


Generic interchange among aminopyrimidine‑based Bcr‑Abl inhibitors is not feasible because even subtle modifications to the pyrimidine core or its peripheral substituents can dramatically alter kinase selectivity, cellular potency, and resistance‑mutation coverage [1]. Aminopyrimidine derivative 1 possesses a unique spiro‑fused 2,8‑diazaspiro[4.5]decane ring, a structural feature absent in the clinically approved aminopyrimidines imatinib, nilotinib, and dasatinib [2]. This spirocyclic motif enforces a distinct conformation in the ATP‑binding pocket that has been exploited in other programs to gain selectivity against the T315I gatekeeper mutant, a common cause of imatinib resistance [1]. Therefore, selecting a “close analog” on the basis of nominal target identity alone risks losing the specific biochemical profile for which this compound was specifically designed, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: Aminopyrimidine Derivative 1 vs. Closest Analogs and In‑Class Candidates


Bcr‑Abl Wild‑Type Kinase Inhibition: Aminopyrimidine Derivative 1 vs. Imatinib and Nilotinib

In a cell‑free recombinant Bcr‑Abl kinase assay, aminopyrimidine derivative 1 inhibited wild‑type Bcr‑Abl with an IC₅₀ value of 18 nM, compared with imatinib (IC₅₀ = 280 nM) and nilotinib (IC₅₀ = 25 nM) tested under identical ATP concentrations (10 μM) [1]. The 15.6‑fold improvement over imatinib and numerical parity with nilotinib establish this compound as a high‑potency Bcr‑Abl inhibitor, yet its spirocyclic architecture simultaneously offers a differentiated resistance‑mutation profile (see below).

Chronic myeloid leukemia Bcr‑Abl kinase assay ATP‑competitive inhibitor

Antiproliferative Activity in CML Cell Lines: Aminopyrimidine Derivative 1 vs. Imatinib‑Sensitive and ‑Resistant Models

In the imatinib‑sensitive K562 CML cell line, aminopyrimidine derivative 1 suppressed proliferation with a GI₅₀ of 11 nM, while imatinib exhibited a GI₅₀ of 310 nM (28‑fold difference) [1]. In the Bcr‑Abl‑driven Ba/F3 cell model, the GI₅₀ was 8 nM, and in an engineered Ba/F3 line expressing the T315I gatekeeper mutant, the GI₅₀ remained at 42 nM, whereas imatinib showed no measurable inhibition up to 10 μM [1].

CML cell proliferation K562 cell line Imatinib resistance

Kinase Selectivity Profile: Aminopyrimidine Derivative 1 vs. Promiscuous Bcr‑Abl Inhibitors

When screened against a panel of 50 human kinases at 1 μM, aminopyrimidine derivative 1 inhibited only three kinases >80% (Bcr‑Abl, PDGFRβ, and DDR1), whereas dasatinib inhibited 28 kinases and imatinib inhibited 9 kinases under the same conditions [1]. The selectivity score S(50) (number of kinases inhibited >50%) was 0.12 for derivative 1 vs. 0.56 for dasatinib and 0.18 for imatinib [1].

Kinase selectivity Off‑target profiling Safety pharmacology

Optimal Research and Industrial Deployment Scenarios for Aminopyrimidine Derivative 1


Resistance‑Breaking CML Drug Discovery Programs

Because aminopyrimidine derivative 1 maintains a GI₅₀ of 42 nM against the T315I gatekeeper mutant—a mutation that renders imatinib, nilotinib, and dasatinib clinically ineffective—it is ideally suited as a starting point for medicinal chemistry campaigns aimed at pan‑mutant Bcr‑Abl inhibitors [1]. The spirocyclic scaffold can be further functionalized to improve pharmacokinetic properties while retaining T315I activity.

Chemical‑Biology Tool Compound for Bcr‑Abl Signaling Studies

With a selectivity score S(50) of just 0.12 across 50 kinases, this compound provides researchers with a clean probe to dissect Bcr‑Abl‑specific signaling pathways in CML cell models without the confounding polypharmacology observed with dasatinib (S(50) = 0.56) [1]. This makes it valuable for phosphoproteomics studies and for validating Bcr‑Abl‑dependent phenotypes in co‑culture systems.

Comparative Efficacy Screening in Patient‑Derived CML Xenograft Models

The compound’s 28‑fold greater potency over imatinib in K562 proliferation assays, coupled with its activity against T315I‑expressing lines, positions it as a compelling reference compound for ex‑vivo efficacy screens on patient‑derived CML cells [1]. Procurement for biobank‑driven functional assays allows direct comparison with standard‑of‑care TKIs under uniform assay conditions.

Formulation and Toxicology Lead for Next‑Generation Oral Bcr‑Abl Inhibitors

Given that the compound violates only one Lipinski rule (molecular weight) and has a calculated XlogP of 4.4–4.7 [1], it is a suitable candidate for early‑stage oral formulation development. Its differentiated spirocyclic structure makes it an attractive comparator in toxicology studies designed to attribute adverse effects to either Bcr‑Abl on‑target inhibition or scaffold‑specific off‑target liabilities.

Quote Request

Request a Quote for Aminopyrimidine derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.